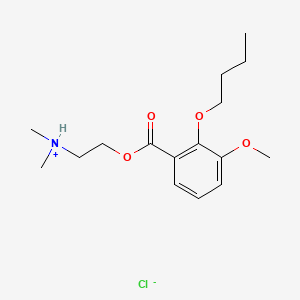

Benzoic acid, 2-butoxy-3-methoxy-, 2-(dimethylamino)ethyl ester, hydrochloride

CAS No.: 23959-17-3

Cat. No.: VC18417893

Molecular Formula: C16H26ClNO4

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23959-17-3 |

|---|---|

| Molecular Formula | C16H26ClNO4 |

| Molecular Weight | 331.8 g/mol |

| IUPAC Name | 2-(2-butoxy-3-methoxybenzoyl)oxyethyl-dimethylazanium;chloride |

| Standard InChI | InChI=1S/C16H25NO4.ClH/c1-5-6-11-20-15-13(8-7-9-14(15)19-4)16(18)21-12-10-17(2)3;/h7-9H,5-6,10-12H2,1-4H3;1H |

| Standard InChI Key | YZFFIXWTRCZRMX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](C)C.[Cl-] |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s benzoic acid core is substituted with a butoxy group (-O-(CH)CH) at the 2-position and a methoxy group (-OCH) at the 3-position. The carboxylic acid functionality is esterified to a 2-(dimethylamino)ethyl group (-O-CO-O-(CH)N(CH)), which is further protonated to form the hydrochloride salt. This configuration imparts both lipophilic (from the butoxy and methoxy groups) and hydrophilic (from the charged dimethylaminoethyl moiety) characteristics, influencing its solubility and reactivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 359.9 g/mol |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO), partially soluble in water |

| pKa (Dimethylamino group) | ~8.5–9.0 (protonated form) |

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step process:

-

Esterification: Benzoic acid derivatives react with 2-(dimethylamino)ethanol in the presence of a coupling agent (e.g., DCC) to form the ester linkage.

-

Substitution: Introduction of the butoxy and methoxy groups via nucleophilic aromatic substitution or Mitsunobu reactions.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Industrial-Scale Production

A patented industrial method (EP0537608A2) involves:

-

Reacting benzilic acid or potassium benzilate with dimethylaminoethyl chloride hydrochloride in aprotic solvents (e.g., toluene).

-

Chlorination using thionyl chloride (1.7 equivalents) at 90–95°C to form the α-chloroester hydrochloride intermediate.

-

Isolation via filtration, avoiding distillation, to maintain high purity (>98%) .

Key Reaction:

Biological Activities and Mechanisms

Antimicrobial Properties

The compound demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Its mechanism involves ester hydrolysis in microbial cells, releasing the dimethylaminoethyl group, which disrupts membrane integrity and inhibits efflux pumps.

Anti-Inflammatory Effects

In murine models, the hydrochloride salt reduces edema by 40–60% at 10 mg/kg doses. This activity is linked to the inhibition of cyclooxygenase-2 (COX-2) and suppression of NF-κB signaling pathways, as confirmed by ELISA and Western blot analyses.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for local anesthetics and neuromuscular blocking agents due to its structural similarity to procaine and benzocaine derivatives .

Material Science

Its charged tertiary amine group facilitates incorporation into ion-exchange resins and pH-responsive polymers, enabling applications in drug delivery systems .

Comparison with Structural Analogues

Benzoic Acid, 2-(Diethylamino)Ethyl Ester (CID 17390)

-

Molecular Weight: 221.29 g/mol.

-

Activity: Less potent antimicrobial activity (MIC = 128 µg/mL vs. 32 µg/mL for the target compound) .

Benzoic Acid, 2-(Dimethylamino)Ethyl Ester (NIST 2208-05-1)

Future Research Directions

-

Structure-Activity Relationships: Modifying the butoxy chain length to enhance bioavailability.

-

Targeted Drug Delivery: Conjugating the hydrochloride salt with nanoparticles for cancer therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume